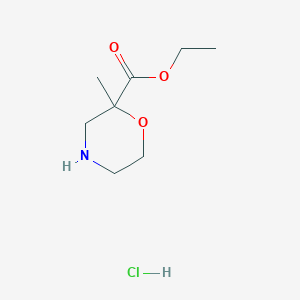

Ethyl 2-methylmorpholine-2-carboxylate hydrochloride

CAS No.: 2060062-09-9

Cat. No.: VC2897913

Molecular Formula: C8H16ClNO3

Molecular Weight: 209.67 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2060062-09-9 |

|---|---|

| Molecular Formula | C8H16ClNO3 |

| Molecular Weight | 209.67 g/mol |

| IUPAC Name | ethyl 2-methylmorpholine-2-carboxylate;hydrochloride |

| Standard InChI | InChI=1S/C8H15NO3.ClH/c1-3-11-7(10)8(2)6-9-4-5-12-8;/h9H,3-6H2,1-2H3;1H |

| Standard InChI Key | QTTFVLKOFXNWST-UHFFFAOYSA-N |

| SMILES | CCOC(=O)C1(CNCCO1)C.Cl |

| Canonical SMILES | CCOC(=O)C1(CNCCO1)C.Cl |

Introduction

Chemical Properties and Structure

Ethyl 2-methylmorpholine-2-carboxylate hydrochloride is characterized by its unique chemical structure containing a morpholine ring with specific functional group substitutions. The compound exists as a hydrochloride salt, which enhances its solubility in polar solvents and stability during storage and handling.

Basic Properties

The fundamental chemical and physical properties of ethyl 2-methylmorpholine-2-carboxylate hydrochloride are summarized in the following table:

| Property | Value |

|---|---|

| CAS Number | 2060062-09-9 |

| Alternative CAS | 2137462-82-7 |

| Molecular Formula | C₈H₁₆ClNO₃ |

| Molecular Weight | 209.67 g/mol |

| IUPAC Name | Ethyl 2-methylmorpholine-2-carboxylate hydrochloride |

| Standard InChI | InChI=1S/C8H15NO3.ClH/c1-3-11-7(10)8(2)6-9-4-5-12-8;/h9H,3-6H2,1-2H3;1H |

| Standard InChIKey | QTTFVLKOFXNWST-UHFFFAOYSA-N |

The compound belongs to the morpholine family, which consists of heterocyclic amines that feature a six-membered ring containing both oxygen and nitrogen atoms. The presence of the ethyl carboxylate group at position 2, along with a methyl substituent at the same position, gives this compound its distinct reactivity profile and potential applications in various chemical processes.

Structural Features

The morpholine ring in ethyl 2-methylmorpholine-2-carboxylate hydrochloride provides a rigid scaffold that can be further functionalized. The ethyl carboxylate group offers a reactive site for various transformations, including hydrolysis, transesterification, and amidation reactions. The methyl group at the 2-position introduces steric effects that can influence the compound's reactivity and selectivity in chemical reactions.

Synthesis Methods

The synthesis of ethyl 2-methylmorpholine-2-carboxylate hydrochloride involves several steps and reaction conditions that must be carefully controlled to ensure high yield and purity.

Laboratory Synthesis

The primary method for synthesizing ethyl 2-methylmorpholine-2-carboxylate hydrochloride typically involves the reaction of 2-methylmorpholine with ethyl chloroformate in the presence of a suitable base. This reaction is conducted under anhydrous conditions to prevent hydrolysis of the ester product. The general reaction scheme can be represented as follows:

-

2-methylmorpholine is treated with a base (typically triethylamine) to remove the proton from the nitrogen atom.

-

The resulting nucleophile reacts with ethyl chloroformate to form the carbamate intermediate.

-

Acidification with hydrogen chloride yields the final hydrochloride salt product.

During this synthesis, it is crucial to maintain appropriate temperature control and inert atmosphere conditions to maximize yield and minimize side reactions.

Alternative Synthesis Routes

The synthesis approach may also be adapted from methods used for similar compounds, such as the esterification reaction used in preparing ferrocenecarbonyl derivatives , or through hydrolysis reactions of ethyl esters similar to those described in pharmaceutical synthesis pathways .

Applications in Organic Chemistry

Ethyl 2-methylmorpholine-2-carboxylate hydrochloride serves as a versatile building block in organic synthesis due to its reactive functional groups and stable morpholine core.

As a Building Block in Synthesis

The compound's morpholine ring provides a valuable scaffold for the construction of more complex molecules. The ethyl carboxylate group can undergo various transformations, making this compound particularly useful in the synthesis of:

-

Heterocyclic compounds with potential biological activity

-

Intermediates for pharmaceutical synthesis

-

Novel materials with specific chemical properties

-

Catalysts for organic reactions

Its utility as a building block stems from the possibility of further functionalization through reactions at the ester group, the morpholine nitrogen, or the morpholine oxygen.

Role in Reaction Methodology

In organic synthesis, ethyl 2-methylmorpholine-2-carboxylate hydrochloride can be used as:

-

A substrate for nucleophilic substitution reactions

-

A reactant in coupling reactions

-

An intermediate in multi-step synthesis pathways

-

A component in template-directed synthesis

For instance, the compound can undergo hydrolysis of the carboxylate ethyl ester group using lithium hydroxide in THF and water, similar to the reaction described for other carboxylate ethyl ester compounds in pharmaceutical synthesis . This creates a carboxylic acid derivative that can then be coupled with various amines or alcohols to form amides or new esters, respectively.

Pharmaceutical Applications

The pharmaceutical industry has shown increasing interest in morpholine derivatives, including ethyl 2-methylmorpholine-2-carboxylate hydrochloride, due to their potential biological activities and roles as synthetic intermediates.

As a Pharmaceutical Intermediate

Ethyl 2-methylmorpholine-2-carboxylate hydrochloride serves as a valuable intermediate in the synthesis of pharmaceutically active compounds. The morpholine core is present in various medications, and this particular derivative provides a convenient way to introduce this structural element into drug candidates.

The compound can be used in the synthesis of:

-

Enzyme inhibitors

-

Receptor modulators

-

Anti-inflammatory agents

-

Central nervous system drugs

Its utility in pharmaceutical synthesis is enhanced by the presence of the ethyl carboxylate group, which can undergo further modifications to create diverse chemical entities with potential therapeutic properties.

Comparative Analysis with Related Compounds

To better understand the properties and potential applications of ethyl 2-methylmorpholine-2-carboxylate hydrochloride, it is useful to compare it with structurally related compounds.

Structural Analogues

The table below compares ethyl 2-methylmorpholine-2-carboxylate hydrochloride with similar morpholine derivatives:

| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Structural Differences |

|---|---|---|---|

| Ethyl 2-methylmorpholine-2-carboxylate hydrochloride | C₈H₁₆ClNO₃ | 209.67 | Ethyl ester at position 2, methyl at position 2 |

| Methyl 2-methylmorpholine-3-carboxylate hydrochloride | C₇H₁₄ClNO₃ | 195.64 | Methyl ester at position 3, methyl at position 2 |

| Methyl morpholine-2-carboxylate hydrochloride | C₆H₁₂ClNO₃ | 181.62 | Methyl ester at position 2, no methyl substituent |

These structural variations can significantly affect the compounds' reactivity, binding properties, and potential biological activities.

Functional Differences

The differences in ester groups (methyl vs. ethyl) and the position of substitution (position 2 vs. position 3) can lead to varied:

-

Pharmacokinetic properties

-

Binding affinities to biological targets

-

Stability profiles

-

Reactivity in chemical transformations

For instance, methyl 2-methylmorpholine-3-carboxylate hydrochloride reportedly exhibits potential antimicrobial and enzyme inhibition properties, which might also be relevant for ethyl 2-methylmorpholine-2-carboxylate hydrochloride, though with modified potency or specificity due to structural differences.

Research Challenges and Future Directions

Despite the potential applications of ethyl 2-methylmorpholine-2-carboxylate hydrochloride, several research challenges and opportunities remain to be addressed.

Current Research Gaps

The available literature indicates several areas where further research on ethyl 2-methylmorpholine-2-carboxylate hydrochloride is needed:

-

Comprehensive biological activity profiling

-

Structure-activity relationship studies with derivatives

-

Optimization of synthesis methods for improved yield and purity

-

Exploration of novel applications in materials science

Addressing these gaps could significantly enhance our understanding of this compound and expand its utility in various fields.

Future Research Opportunities

Future research directions for ethyl 2-methylmorpholine-2-carboxylate hydrochloride may include:

-

Development of green synthesis methods with reduced environmental impact

-

Investigation of catalytic applications

-

Screening for specific biological activities against disease targets

-

Design and synthesis of hybrid molecules incorporating the morpholine scaffold

These research avenues could potentially lead to new applications in pharmaceuticals, materials science, and synthetic organic chemistry.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume